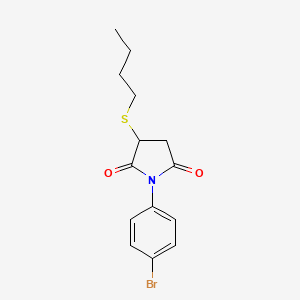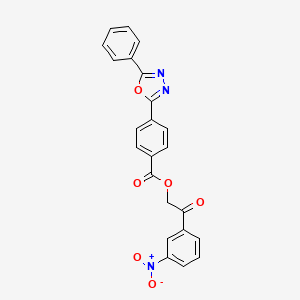
1-(4-Bromophenyl)-3-(butylsulfanyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブロモフェニル)-3-(ブチルスルファニル)ピロリジン-2,5-ジオンは、以下の特性を持つ化学化合物です。
化学式: C₄H₄BrNO₂
分子量: 177.98 g/mol
CAS番号: 3493-39-8
2. 製法
合成ルート::- ピロリジン-2,5-ジオンの臭素化:
- この化合物は、臭素または臭素化剤を用いてピロリジン-2,5-ジオン(スクシンイミド)を臭素化する反応によって合成できます。
- 反応:
C₄H₄O₂N+Br₂→C₄H₄BrNO₂+HBr
- 工業的生産方法は、通常、制御された条件下でのピロリジン-2,5-ジオンの大規模臭素化を伴います。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-(BUTYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, butylthiol, and maleic anhydride.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with butylthiol in the presence of a base to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization with maleic anhydride under controlled conditions to form the dihydropyrrole-2,5-dione core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact.
化学反応の分析
1-(4-ブロモフェニル)-3-(ブチルスルファニル)ピロリジン-2,5-ジオンは、様々な反応を起こします。
置換反応:
還元反応:
その他の反応:
科学的研究の応用
1-(4-ブロモフェニル)-3-(ブチルスルファニル)ピロリジン-2,5-ジオンは、以下のような分野で応用されています。
医薬品化学:
有機合成:
材料科学:
作用機序
- 正確な作用機序は、文脈に依存し、さらなる研究が必要です。
- 潜在的な分子標的と経路を調査する必要があります。
6. 類似化合物の比較
類似化合物:
この化合物の応用と作用機序は、依然として研究中の分野であり、その潜在能力を最大限に引き出すためには、さらなる研究が不可欠です
類似化合物との比較
Similar Compounds
1-(4-BROMOPHENYL)-1H-PYRROLE-2,5-DIONE: Lacks the butylsulfanyl group, which may affect its reactivity and applications.
1-(4-CHLOROPHENYL)-3-(BUTYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE: Contains a chlorophenyl group instead of a bromophenyl group, which may influence its chemical properties.
特性
分子式 |
C14H16BrNO2S |
|---|---|
分子量 |
342.25 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-butylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16BrNO2S/c1-2-3-8-19-12-9-13(17)16(14(12)18)11-6-4-10(15)5-7-11/h4-7,12H,2-3,8-9H2,1H3 |
InChIキー |
RYPYLRDDRPAUDX-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10889112.png)
![N-(2,6-dimethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10889120.png)
![3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10889136.png)
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889137.png)

![5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10889144.png)
![2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one](/img/structure/B10889154.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10889167.png)
![Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate](/img/structure/B10889175.png)
![6-(Difluoromethyl)-3-[(2,3-dimethoxybenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10889182.png)
![4-({(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10889191.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10889194.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide](/img/structure/B10889205.png)
